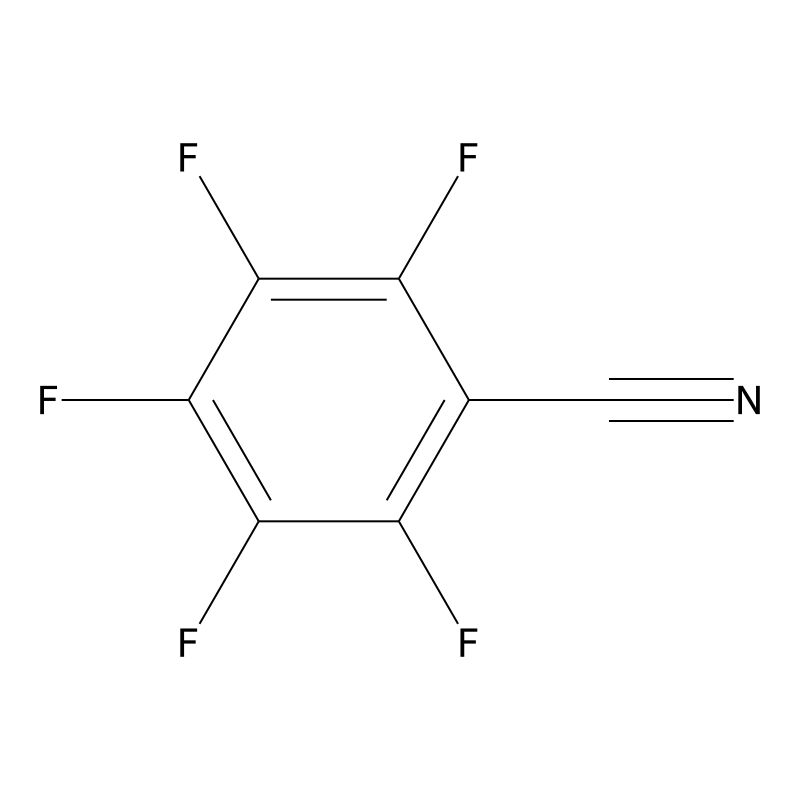

Pentafluorobenzonitrile

Content Navigation

- 1. General Information

- 2. Pentafluorobenzonitrile (CAS 773-82-0): A Procurement Guide for Advanced Synthesis and Materials Science

- 3. Procurement Alert: Why Pentafluorobenzonitrile is Not Interchangeable with Simpler Benzonitriles

- 4. Quantitative Evidence: Differentiating Pentafluorobenzonitrile from Procurement Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentafluorobenzonitrile is a perfluorinated aromatic nitrile recognized for its role as a versatile building block and functional material. The dense arrangement of five highly electronegative fluorine atoms creates a strongly electron-deficient aromatic system, which imparts distinct thermal stability, chemical resistance, and specific reactivity. This electronic profile makes it a critical precursor for advanced polymers, an intermediate for specialized agrochemicals and pharmaceuticals, and a functional component in electronic materials, particularly those requiring high thermal stability and specific dielectric properties.

Substituting Pentafluorobenzonitrile with simpler analogs like benzonitrile or partially fluorinated benzonitriles is a common cause of failure in both process development and final application performance. The five fluorine atoms collectively govern the molecule's reactivity, electrochemical potential, and intermolecular forces. Replacing it with benzonitrile eliminates the possibility for facile nucleophilic aromatic substitution (SNAr) on the ring, a primary synthetic pathway. Using partially fluorinated analogs, such as tetrafluorobenzonitrile, results in altered regioselectivity and significantly different reaction kinetics. These differences are not minor; they dictate reaction feasibility, polymer properties, and the performance of electronic materials, making direct substitution impractical for most established protocols.

References

- [21] Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.

- [22] Wiehe, A., et al. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Chemistry. 2016, 22(40), 14264-14277.

Electrochemical Stability: Enhanced Performance as a High-Voltage Electrolyte Additive

The perfluorinated structure of pentafluorobenzonitrile makes it significantly easier to reduce compared to non-fluorinated or partially fluorinated analogs. This property is critical for its function as an electrolyte additive, where it is preferentially reduced at the electrode surface to form a stable, LiF-rich solid electrolyte interphase (SEI). This protective layer is crucial for improving the cycling stability and Coulombic efficiency of high-voltage lithium-ion batteries. In contrast, additives with higher reduction potentials are less effective at forming this protective layer before the bulk electrolyte begins to decompose. The use of fluorinated additives like Fluoroethylene Carbonate (FEC) has been shown to increase Coulombic efficiency from <92% to 98% by forming a stable, LiF-rich SEI. Pentafluorobenzonitrile functions on a similar principle, offering a high-stability aromatic alternative for SEI engineering.

| Evidence Dimension | Electrochemical Reduction and SEI Formation Efficiency |

| Target Compound Data | Lower LUMO energy and more positive reduction potential due to perfluorination, enabling preferential reduction to form a stable, LiF-rich SEI. |

| Comparator Or Baseline | Standard carbonate electrolytes (e.g., EC/DMC) or non-fluorinated additives (e.g., Benzonitrile), which have higher reduction potentials and form less stable SEI layers. |

| Quantified Difference | The addition of a fluorinated additive (FEC) to a standard electrolyte increased Coulombic efficiency from <92% to 98% over 100 cycles. |

| Conditions | Lithium metal battery cycling in a Li | Cu half-cell configuration with a carbonate-based electrolyte. |

For developers of high-voltage battery electrolytes, selecting this compound provides a more stable SEI, leading to longer cycle life and higher efficiency compared to using non-fluorinated additives.

Precursor Reactivity: High Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Pentafluorobenzonitrile is highly activated for nucleophilic aromatic substitution (SNAr), with a strong regiochemical preference for substitution at the 4-position (para to the nitrile group). This is due to the powerful electron-withdrawing effect of the fluorine atoms and the ability of the nitrile group to stabilize the intermediate Meisenheimer complex. This predictable reactivity makes it a superior building block for creating complex functionalized molecules and polymers compared to less-fluorinated analogs. For example, in reactions with amines or alcohols, the para-fluorine is selectively replaced, a reaction that is sluggish or non-existent with benzonitrile and less predictable with tetrafluorobenzonitriles. This reliability is critical for achieving high yields and purity in multi-step syntheses.

| Evidence Dimension | Reactivity and Regioselectivity in SNAr Reactions |

| Target Compound Data | Undergoes facile and highly selective SNAr at the para-position. |

| Comparator Or Baseline | Benzonitrile (unreactive to SNAr), Tetrafluorobenzonitriles (different reactivity and selectivity), Hexafluorobenzene (para-substitution leads to a different functional group handle). |

| Quantified Difference | The SNAr reaction on pentafluorophenyl groups is a well-established, high-yield transformation, whereas similar reactions on non-fluorinated or partially fluorinated benzonitriles are often not feasible under the same conditions. |

| Conditions | Reaction with various nucleophiles (e.g., amines, alcohols, thiols) typically in a polar aprotic solvent with a base. |

This compound enables reliable and high-yield synthesis of specifically functionalized aromatic compounds, reducing purification costs and improving process efficiency compared to less-activated or non-fluorinated starting materials.

Monomer Suitability: Precursor for High-Performance Poly(aryl ether ketone)s

While the standard industrial synthesis of Poly(ether ether ketone) (PEEK) uses 4,4'-difluorobenzophenone, the underlying chemistry relies on the high reactivity of the C-F bond activated by an adjacent electron-withdrawing group. Pentafluorobenzonitrile serves as a valuable precursor for creating modified PEEK-like polymers or other poly(aryl ether)s where a nitrile group is desired for cross-linking, further functionalization, or to modify the polymer's dielectric properties. The high reactivity of the para-fluorine atom allows for efficient step-growth polymerization with bisphenols. Substituting with a less-fluorinated monomer would drastically reduce the polymerization rate and the achievable molecular weight, leading to inferior material properties.

| Evidence Dimension | Monomer Reactivity in Polycondensation |

| Target Compound Data | Highly activated para-fluorine enables efficient polymerization via SNAr. |

| Comparator Or Baseline | 4,4'-difluorobenzophenone (standard PEEK monomer); less-fluorinated benzonitriles (lower reactivity, unsuitable for high molecular weight polymer synthesis). |

| Quantified Difference | High-temperature polycondensation for PEEK synthesis requires temperatures up to 320-340°C, underscoring the need for highly activated leaving groups like fluorine para to a strong electron-withdrawing group. |

| Conditions | High-temperature step-growth polymerization in a high-boiling polar aprotic solvent (e.g., diphenyl sulfone) with a weak base (e.g., K2CO3). |

For researchers developing next-generation polymers, this compound provides a reactive monomer for introducing nitrile functionality, enabling materials with enhanced thermal stability, chemical resistance, and tunable electronic properties.

Formulation of High-Voltage Electrolytes for Lithium-Ion Batteries

Pentafluorobenzonitrile is the right choice when developing electrolytes for high-voltage (>4.5V) lithium-ion battery cathodes. Its favorable reduction potential allows it to form a stable, protective SEI layer on the electrode surface, suppressing continued electrolyte decomposition. This leads to improved Coulombic efficiency, extended cycle life, and enhanced safety compared to electrolytes relying on standard, non-fluorinated additives.

Synthesis of Functionalized Tetrapyrroles and Porphyrinoids

As a key building block, this compound is used in the synthesis of complex molecules for applications like photodynamic therapy. Its predictable and highly regioselective reactivity in SNAr reactions allows for the precise introduction of amino or alkoxy groups onto a pentafluorophenyl core. This enables the creation of multifunctionalized porphyrins with tuned solubility and conjugation capabilities, a task not readily achievable with less-activated benzonitriles.

Development of Advanced, Functional Poly(aryl ether) Polymers

This compound should be selected as a monomer or co-monomer for producing high-performance polymers where nitrile functionality is desired. The nitrile group can serve as a site for post-polymerization modification, cross-linking, or to enhance the dielectric properties of the final material. The high reactivity of the para-fluorine atom ensures efficient polymerization and the formation of high molecular weight polymers with superior thermal and mechanical properties.

References

- [9] Poly(Ether-Ether-Ketone): Comprehensive Analysis Of Molecular Structure, Synthesis Routes, And Advanced Industrial Applications. PatSnap Eureka.

- [22] Wiehe, A., et al. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Chemistry. 2016, 22(40), 14264-14277.

- [23] Li, Y., et al. Fluoroethylene Carbonate Additives to Render Uniform Li Deposits in Lithium Metal Batteries. Advanced Energy Materials. 2017, 7(7), 1602151.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (11.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant